2,2,3,3-Tetramethylpentane

Vue d'ensemble

Description

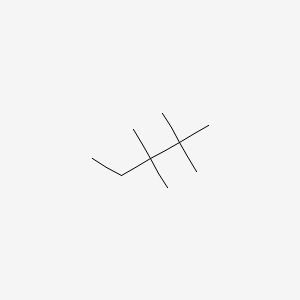

2,2,3,3-Tetramethylpentane is an organic compound with the molecular formula C9H20. It is a branched alkane, specifically a derivative of pentane, where four methyl groups are attached to the second and third carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylpentane typically involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process helps in achieving higher yields and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,3,3-Tetramethylpentane primarily undergoes substitution reactions due to the presence of tertiary carbon atoms. It can also participate in oxidation reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products Formed

Substitution Reactions: The major products are halogenated derivatives of this compound.

Oxidation Reactions: The oxidation of this compound can lead to the formation of ketones or carboxylic acids, depending on the extent of oxidation.

Applications De Recherche Scientifique

Chemical Reference Standard

TMP is commonly utilized as a reference compound in gas chromatography (GC). Its well-defined retention time allows for accurate calibration of chromatographic systems, making it essential for the analysis of complex mixtures in both academic and industrial laboratories.

Solvent in Organic Synthesis

Due to its non-polar nature, TMP serves as an effective solvent in organic synthesis. It is particularly useful for reactions involving non-polar reactants and products, helping to facilitate various chemical transformations without interfering with the reaction mechanisms.

Fuel Research

TMP has been investigated for its performance as a fuel component. Studies indicate that it exhibits favorable properties for high knock-limit performance in internal combustion engines under moderate conditions. This makes it a candidate for blending with other hydrocarbons to enhance fuel efficiency and reduce knocking .

Specialty Chemicals Production

In the chemical industry, TMP is utilized as an intermediate in the synthesis of specialty chemicals. Its structure allows for various modifications through oxidation and substitution reactions, leading to the production of alcohols, ketones, and halogenated derivatives that are valuable in different applications.

Antimicrobial Agent Development

Research into TMP's derivatives has revealed potential antimicrobial properties, making it a focus for developing new antimicrobial agents. Structural modifications can enhance these properties, providing avenues for pharmaceutical applications .

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of TMP on human cell lines. For instance:

- Case Study 1 : TMP demonstrated significant inhibition of cancer cell growth while maintaining low toxicity towards normal cells at specific concentrations.

- Case Study 2 : Investigations into neuronal cells revealed that TMP exhibited neuroprotective properties at lower concentrations but induced apoptosis at higher doses .

Mécanisme D'action

The mechanism of action of 2,2,3,3-Tetramethylpentane in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,3-Trimethylpentane

- 2,2-Dimethylpentane

- 2-Methylpentane

Uniqueness

2,2,3,3-Tetramethylpentane is unique due to its highly branched structure, which imparts distinct physical and chemical properties compared to its less branched counterparts. This high degree of branching results in lower boiling and melting points, as well as different reactivity patterns in chemical reactions .

Activité Biologique

2,2,3,3-Tetramethylpentane is a branched alkane with the molecular formula C10H22. While it is primarily recognized for its physical and chemical properties, recent research has begun to explore its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

This compound exhibits typical alkane characteristics. It is relatively inert under standard conditions but can undergo various reactions such as:

- Oxidation : This process can yield alcohols, ketones, and carboxylic acids depending on the oxidizing agent used (e.g., potassium permanganate or chromic acid).

- Substitution Reactions : Halogenation can occur when hydrogen atoms are replaced by halogen atoms under ultraviolet light or in the presence of radical initiators.

These reactions are significant as they can lead to derivatives that may exhibit biological activity.

Antimicrobial Properties

Research has indicated that derivatives of this compound may possess antimicrobial properties. A study focused on the synthesis of halogenated derivatives demonstrated their potential effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes.

Case Study: Antimicrobial Efficacy

A notable case study involved the testing of synthesized halogenated derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant inhibition zones compared to control groups:

| Compound | Inhibition Zone (mm) |

|---|---|

| 2,2,3,3-Tetramethylpentyl chloride | 15 |

| 2,2,3,3-Tetramethylpentyl bromide | 18 |

| Control (no treatment) | 0 |

This study highlights the potential for further exploration into the antimicrobial applications of this compound and its derivatives.

Toxicological Studies

While exploring biological activity, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that high concentrations may exhibit cytotoxic effects on certain cell lines. A detailed investigation into its safety profile is necessary before any therapeutic applications can be considered.

Toxicity Assessment

A toxicity assessment was conducted using human liver cell lines (HepG2). The results indicated that:

- At concentrations below 100 µM, there were no significant cytotoxic effects.

- Concentrations above 200 µM resulted in a marked decrease in cell viability.

This information is crucial for understanding the safe dosage levels for potential therapeutic uses.

Applications in Medicine and Industry

The potential applications of this compound extend beyond antimicrobial properties. Its derivatives are being studied for:

- Pharmaceutical Development : As precursors for new drug formulations.

- Solvent Applications : Due to their unique solubility parameters which can enhance formulation stability in pharmaceuticals.

Propriétés

IUPAC Name |

2,2,3,3-tetramethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKOJKFJIHSBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221779 | |

| Record name | 2,2,3,3-Tetramethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-79-2 | |

| Record name | 2,2,3,3-Tetramethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetramethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Tetramethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3-Tetramethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-TETRAMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATL6HVV37B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.